molecular formula C6H9NO4 B062612 Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate CAS No. 180321-18-0

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B062612
CAS No.: 180321-18-0
M. Wt: 159.14 g/mol
InChI Key: OKJQBJHYKVHRIS-IUYQGCFVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the use of proline derivatives. One common method involves the esterification of (2S,4R)-4-hydroxyproline with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Methylproline: This compound shares a similar structure but has a methyl group instead of a hydroxyl group.

    (2S,4R)-4-Hydroxyproline: This is the parent compound from which Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate is derived.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Its ability to modulate oxidative stress and inflammation pathways makes it particularly valuable in the development of therapeutic agents for neurodegenerative and inflammatory diseases.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBJHYKVHRIS-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 3
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 4
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 6
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

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